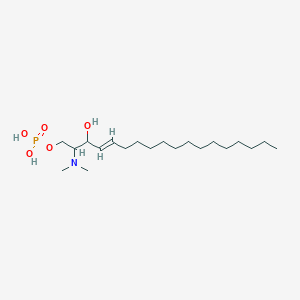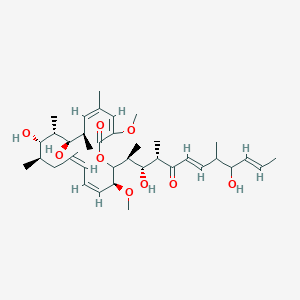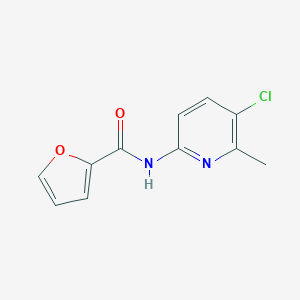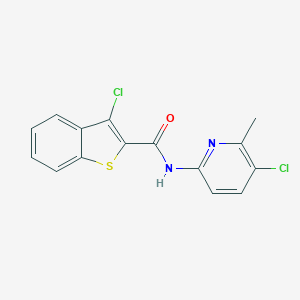
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as BM2, is a small molecule drug that has been studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide's mechanism of action involves its binding to the sigma-2 receptor, which is located in various tissues throughout the body. Upon binding to this receptor, this compound can modulate its activity and affect downstream signaling pathways. This can lead to various biochemical and physiological effects, as described below.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cell proliferation and apoptosis. Specifically, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a therapeutic agent for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is its specificity for the sigma-2 receptor, which allows for targeted modulation of this receptor's activity. Additionally, this compound has been shown to have relatively low toxicity in animal models, suggesting that it may be a safe compound to use in lab experiments. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for research on N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in certain applications. Additionally, further research is needed to fully understand the mechanisms by which this compound modulates the sigma-2 receptor and affects downstream signaling pathways. Finally, this compound may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore these possibilities.
Méthodes De Synthèse
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-chloro-6-methylpyridin-2-amine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be purified through various chromatographic techniques.
Applications De Recherche Scientifique
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of certain receptors in the brain. Specifically, this compound has been shown to bind to and modulate the activity of the sigma-2 receptor, which is thought to play a role in various physiological processes such as cell proliferation and apoptosis.
Propriétés
Formule moléculaire |
C15H11ClN2O2 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-11(16)6-7-14(17-9)18-15(19)13-8-10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,17,18,19) |
Clé InChI |
YKWHROKEVCPAMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)


